2-[Formyl(1-phenylethyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Formyl(1-phenylethyl)amino]butanoic acid is an organic compound that features a formyl group attached to an amino group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Formyl(1-phenylethyl)amino]butanoic acid typically involves the reaction of 1-phenylethylamine with butanoic acid derivatives under specific conditions. One common method involves the use of formylating agents such as formic acid or formic anhydride to introduce the formyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[Formyl(1-phenylethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of new compounds with different functional groups replacing the amino group.
Scientific Research Applications
2-[Formyl(1-phenylethyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Formyl(1-phenylethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group can form hydrogen bonds and other interactions, affecting the compound’s binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyrrole: A compound with a formyl group attached to a pyrrole ring, known for its biological activity and synthesis via Maillard reactions.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-[Formyl(1-phenylethyl)amino]butanoic acid is unique due to its specific structure, which combines a formyl group, an amino group, and a butanoic acid chain
Properties
CAS No. |
66514-85-0 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[formyl-[(1R)-1-phenylethyl]amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
WFDXDCVMMSACQE-LLVKDONJSA-N |
SMILES |
CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 |
Isomeric SMILES |
CCOC(=O)CN(C=O)[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.